Enantiomeric Purity: (5S)- vs. (5R)-5-(Pyrrolidine-1-carbonyl)pyrrolidin-2-one as Chiral Resolution Standard
The (5S)-enantiomer (CAS 85187-28-6) is commercially available with a standard purity of ≥97% as verified by HPLC and NMR, while the (5R)-enantiomer (CAS 110958-18-4) is marketed at a comparable purity of 97% . Although both enantiomers achieve similar chemical purity, the absolute configuration dictates their distinct utility in asymmetric synthesis. The (5S)-form is specifically identified as the L-pyroglutamyl derivative required for peptide mimetics and QC inhibitor design, while the (5R)-form, derived from D-pyroglutamic acid, serves as a negative stereoisomer control in assays assessing stereoselective target engagement [1].
| Evidence Dimension | Enantiomeric identity and commercial purity |
|---|---|
| Target Compound Data | (5S)-enantiomer, ≥97% purity (HPLC, NMR verified) |
| Comparator Or Baseline | (5R)-enantiomer (CAS 110958-18-4), 97% purity |
| Quantified Difference | Identical purity; differentiated by absolute configuration (S vs. R), confirmed by optical rotation and chiral HPLC |
| Conditions | Commercially available research-grade chemical; purity assessed per supplier Certificate of Analysis (CoA) |
Why This Matters
For procurement, specifying the (5S)-enantiomer ensures stereochemical integrity for asymmetric synthesis or pharmacological studies, where the (5R)-form would produce opposite or null biological effects.
- [1] Ramsbeck, D. (2011). Novel Inhibitors. US Patent Application US20110224259A1. Retrieved from https://www.patentsencyclopedia.com/app/20110224259 View Source
